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molecular formula C6H7NO2 B6615378 3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one CAS No. 17281-11-7

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one

Cat. No. B6615378
M. Wt: 125.13 g/mol
InChI Key: YLTSZVGLRSUAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029400B2

Procedure details

A solution of methyl 3-cyclopropyl-3-oxopropionate (4.8 g, 34 mmol) in methanol (80 mL) is mixed with hydroxylamine hydrochloride (2.6 g, 38 mmol) and triethylamine (5.3 mL, 38 mmol), and the mixture is heated under reflux for 2 h. The solvent is distilled out in vacuo. The residue is taken up in EtOAc and filtered through silica gel.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=O)[CH2:5][C:6]([O:8]C)=[O:7])[CH2:3][CH2:2]1.Cl.NO.C([N:16](CC)CC)C>CO>[CH:1]1([C:4]2[NH:16][O:8][C:6](=[O:7])[CH:5]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled out in vacuo
FILTRATION
Type
FILTRATION
Details
filtered through silica gel

Outcomes

Product
Name
Type
Smiles
C1(CC1)C=1NOC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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